Acetamide, N-(4-oxo-1,4-dihydro-2H-quinazolin-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE is a compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds that have shown significant biological activities, making them valuable in medicinal chemistry. This compound, in particular, has been studied for its potential anticonvulsant properties .
Preparation Methods
The synthesis of N1-[4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE typically involves the reaction of (4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetic acid with appropriate amines in the presence of N,N’-carbonyldiimidazole . The reaction is carried out in anhydrous dioxane and monitored using thin-layer chromatography (TLC). The reaction mixture is refluxed for 2-4 hours to ensure complete conversion .
Chemical Reactions Analysis
N~1~-[4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common reagents used in these reactions include dioxane, carbonyldiimidazole, and various amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N~1~-[4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-[4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE involves its interaction with specific molecular targets in the body. It has been shown to affect the central nervous system, potentially by modulating neurotransmitter release or receptor activity . The exact molecular pathways involved are still under investigation, but it is believed to interact with ion channels and receptors associated with neuronal excitability .
Comparison with Similar Compounds
N~1~-[4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE can be compared with other quinazolinone derivatives, such as:
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug research.
(5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid Derivatives: These derivatives have shown similar biological activities and are used in medicinal chemistry.
The uniqueness of N1-[4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-(4-oxo-1,2-dihydroquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C10H11N3O2/c1-7(14)12-13-6-11-9-5-3-2-4-8(9)10(13)15/h2-5,11H,6H2,1H3,(H,12,14) |
InChI Key |
VAQPRKYLKXJECX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1CNC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.